molecular formula C11H14ClN3O4 B15001537 methyl [5-chloro-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate

methyl [5-chloro-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B15001537
M. Wt: 287.70 g/mol
InChI Key: KNQPWHAYMVGYJU-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a complex organic compound that features a pyridazine ring substituted with a morpholine group, a chlorine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the pyridazine ring.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst selection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the pyridazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the pyridazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate exerts its effects involves interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyridazine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
  • Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
  • Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate

Uniqueness

Methyl 2-[5-chloro-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is unique due to its combination of a pyridazine ring with a morpholine group and an ester functional group. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C11H14ClN3O4

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 2-(5-chloro-4-morpholin-4-yl-6-oxopyridazin-1-yl)acetate

InChI

InChI=1S/C11H14ClN3O4/c1-18-9(16)7-15-11(17)10(12)8(6-13-15)14-2-4-19-5-3-14/h6H,2-5,7H2,1H3

InChI Key

KNQPWHAYMVGYJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl

Origin of Product

United States

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